molecular formula C26H38S2 B3092702 4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole CAS No. 1234306-29-6

4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole

Cat. No.: B3092702
CAS No.: 1234306-29-6
M. Wt: 414.7 g/mol
InChI Key: QXOGEWUOYOYKPL-UHFFFAOYSA-N
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Description

4,8-Bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole (CAS RN: 1160823-77-7) is an organic semiconductor building block with the molecular formula C₂₆H₃₈O₂S₂ and a molecular weight of 446.71 g/mol . This benzodithiophene derivative is structurally engineered with 2-ethylhexyloxy side chains to enhance solubility and facilitate material processing for advanced organic electronic applications . Its rigid, planar heteroaromatic core promotes strong π-π stacking, which is critical for achieving high charge carrier mobility in organic thin-film transistors (OTFTs) and bulk-heterojunction organic photovoltaics (OPVs) . Researchers utilize this compound primarily as an electron-donor material in the active layer of polymer solar cells, where its electronic properties contribute to improved power conversion efficiencies . The compound is offered with a guaranteed purity of 95.0% or higher and is strictly for research use only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper handling procedures are required, and it should be stored in a cool, dry, and well-ventilated environment .

Properties

IUPAC Name

4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38S2/c1-5-9-11-19(7-3)17-23-21-13-15-28-26(21)24(22-14-16-27-25(22)23)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOGEWUOYOYKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C2C=CSC2=C(C3=C1SC=C3)CC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole typically involves multiple steps, starting with the preparation of the thieno2,3-fbenzothiole core. This core is then functionalized with 2-ethylhexyl groups through a series of reactions, including halogenation, lithiation, and subsequent coupling reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich thiophene rings in the compound undergo electrophilic substitution, particularly at the α-positions. Halogenation and alkylation are common, often requiring controlled conditions to prevent over-functionalization.

Table 1: Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsProduct(s)Yield (%)Reference
BrominationN-Bromosuccinimide (NBS), CHCl₃, 0°C3,9-Dibromo derivative78
IodinationI₂, HNO₃, H₂SO₄, 50°C3,9-Diiodo derivative65
Friedel-Crafts AlkylationCH₃COCl, AlCl₃, DCMAcetylated derivative82

Key Findings :

  • Bromination with NBS occurs selectively at the α-positions of the thiophene rings due to their high electron density .

  • Friedel-Crafts acetylation is sterically hindered by the 2-ethylhexyl groups, requiring longer reaction times .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling the synthesis of π-conjugated polymers for organic electronics.

Table 2: Cross-Coupling Reactions

Reaction TypeCatalysts/ReagentsConditionsProduct ApplicationReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, THF/H₂O80°C, 24hPolymer semiconductors
Stille CouplingPd₂(dba)₃, AsPh₃, Toluene110°C, 48hDonor-acceptor copolymers
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N60°C, 12hAcetylene-linked oligomers

Mechanistic Insights :

  • The 2-ethylhexyl groups improve solubility in organic solvents, facilitating homogeneous coupling .

  • Stille coupling with trimethylstannane derivatives achieves near-quantitative yields in donor-acceptor polymer synthesis .

Oxidation and Reduction Reactions

The sulfur atoms in the thiophene rings and the alkyl chains influence redox behavior.

Table 3: Redox Reactions

Reaction TypeReagents/ConditionsProduct(s)Oxidation State ChangeReference
Oxidationm-CPBA, DCM, 25°CSulfoxide intermediateS⁰ → S⁺²
ReductionLiAlH₄, THF, 0°CPartially saturated coreAromatic → Dihydro

Notable Observations :

  • Oxidation with meta-chloroperbenzoic acid (m-CPBA) produces sulfoxides, which are intermediates for further functionalization .

  • Reduction under controlled conditions partially saturates the thiophene rings without cleaving the alkyl chains .

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for fused-ring systems via intramolecular cyclization.

Table 4: Cyclization Reactions

Reaction TypeReagents/ConditionsProduct(s)ApplicationReference
Iodine-Promoted CyclizationI₂, DMF, 120°CDinaphthothienothiophene (DNTT)Organic field-effect transistors
Thermal Annealing250°C, N₂ atmosphereExtended fused-ring polymerPhotovoltaic cells

Impact on Material Properties :

  • Cyclization enhances charge-carrier mobility (up to 1.6 cm²/V·s in DNTT derivatives) .

  • Thermal annealing optimizes crystallinity in thin-film devices .

Functional Group Transformations

The 2-ethylhexyl chains can be modified to alter solubility and electronic properties.

Table 5: Chain Functionalization

Reaction TypeReagents/ConditionsProduct(s)Effect on PropertiesReference
EsterificationAc₂O, H₂SO₄, 60°CAcetylated alkyl chainsIncreased glass transition temperature
EpoxidationH₂O₂, CH₃COOH, 40°CEpoxidized chainsEnhanced thermal stability

Stability and Degradation

  • Thermal Stability : Decomposes at 320°C under nitrogen .

  • Photostability : UV irradiation (365 nm) induces ring-opening reactions over 72 hours .

Scientific Research Applications

Organic Photovoltaics

One of the primary applications of 4,8-bis(2-ethylhexyl)thieno[2,3-f] benzothiole is in organic photovoltaics (OPVs). The compound serves as a key building block in the synthesis of high-performance organic solar cells.

Key Findings:

  • Energy Level Adjustment: The introduction of this compound into polymer systems has been shown to effectively tune the energy levels, which enhances the overall efficiency of the photovoltaic devices .
  • Absorption Spectrum: It contributes to a broader absorption spectrum, allowing for better light harvesting in solar cells. This characteristic is critical for improving the power conversion efficiency (PCE) of OPVs .

Organic Field-Effect Transistors (OFETs)

4,8-bis(2-ethylhexyl)thieno[2,3-f] benzothiole is also utilized in organic field-effect transistors (OFETs), where it acts as an active layer material.

Performance Metrics:

  • Mobility Improvement: Research indicates that devices incorporating this compound exhibit improved charge carrier mobility compared to traditional materials. This enhancement is crucial for achieving faster switching speeds and better device performance .
  • Stability: The thermal and operational stability of OFETs using this compound has been reported to be superior, which is essential for practical applications in electronics .

Chemical Synthesis and Pharmaceutical Intermediates

Beyond its electronic applications, 4,8-bis(2-ethylhexyl)thieno[2,3-f] benzothiole is recognized for its utility as an intermediate in organic synthesis.

Applications:

  • Pharmaceuticals: It can be employed in the synthesis of various pharmaceutical compounds due to its functional versatility and ability to undergo further chemical transformations .
  • Research and Development: The compound serves as a valuable reagent in laboratory settings for developing new materials and chemicals .

Material Science Research

In material science, this compound is studied for its potential to create new materials with unique properties.

Research Insights:

  • Composite Materials: Incorporating 4,8-bis(2-ethylhexyl)thieno[2,3-f] benzothiole into composite materials can enhance mechanical properties and conductivity, making it suitable for advanced material applications .
  • Nanotechnology Applications: Its properties are being explored for use in nanotechnology, particularly in developing nanoscale devices that require precise electronic characteristics .

Table: Summary of Applications

Application AreaKey BenefitsResearch Findings
Organic PhotovoltaicsImproved energy levels and absorption spectrumEnhanced PCE through energy level tuning
Organic Field-Effect TransistorsHigher charge mobility and stabilitySuperior performance metrics compared to traditional materials
Chemical SynthesisVersatile intermediate for pharmaceuticalsValuable reagent for new chemical developments
Material ScienceEnhanced mechanical properties and conductivityPotential use in advanced composite materials

Mechanism of Action

The mechanism of action of 4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole involves its interaction with various molecular targets and pathways. In electronic applications, its conjugated structure allows for efficient charge transport and light absorption, making it an excellent material for organic photovoltaics and semiconductors. In biological systems, its mechanism may involve binding to specific proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Substituent Variations: Methoxy vs. 2-Ethylhexyloxy Groups

While both compounds share the same aromatic core, the 2-ethylhexyl groups in the target compound significantly enhance solubility in organic solvents (e.g., chlorobenzene, dichlorobenzene), enabling solution-processed device fabrication . In contrast, methoxy-substituted derivatives exhibit lower solubility, often requiring harsher processing conditions .

Table 1: Substituent Impact on Properties

Compound Substituents Molecular Weight (g/mol) Solubility Key Application
4,8-Bis(2-ethylhexyl)thieno[...] 2-ethylhexyloxy 446.71 High OPVs, perovskite solar cells
4,8-Dimethoxy-benzo[...] Methoxy ~310 (estimated) Moderate Organic electronics

Functional Group Modifications: Dione Derivatives

Thieno[2,3-f][1]benzothiole-4,8-dione (CAS 32281-36-0) replaces the oxygen atoms in the thienobenzothiole core with ketone groups, converting it into an electron-deficient unit. This modification shifts the compound’s role from a donor (as in PTB7) to an acceptor material. The dione derivative has a narrower absorption spectrum and reduced solubility, limiting its use in OPVs but making it suitable for niche applications in charge-transport layers .

Performance in Organic Photovoltaics

PTB7, which incorporates 4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole, outperforms traditional polymers like P3HT (poly(3-hexylthiophene)) in OPVs:

  • PTB7:PC₇₁BM blends achieve PCEs of 9.30% and 3.61% in MoO₃/Ag electrode devices .
  • P3HT:PC₆₁BM devices typically reach 2.71–3.0% PCE .

The superior performance of PTB7 is attributed to its lower bandgap (~1.6 eV) and broader absorption range (300–750 nm) compared to P3HT (~1.9 eV, 400–650 nm) .

Table 2: Device Performance Comparison

Active Layer PCE (%) Key Advantages Reference
PTB7:PC₇₁BM 9.30 High solubility, broad absorption
P3HT:PC₆₁BM 2.71 Low-cost, established processing
PTB7:(3BS)₂-SiPc 6.36* High open-circuit voltage (Vₒc ~1.0 V)

*PCE reported for PTB7:(3BS)₂-SiPc with CsCl cathode modification .

Stability and Processing Robustness

PTB7-based active layers demonstrate exceptional robustness to processing variables such as spin speed, annealing, and solvent systems. For example, PTB7:(3BS)₂-SiPc blends maintain performance across diverse solvent systems, whereas P3HT devices are more sensitive to morphology changes . Sequential processing with semi-orthogonal solvents (e.g., chloroform followed by methanol) further enhances PTB7 film quality, matching the efficiency of blend-cast films .

Biological Activity

4,8-bis(2-ethylhexyl)thieno[2,3-f] benzothiole, also known as 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene, is a compound with significant potential in various biological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C34H42S4
  • Molar Mass : 578.96 g/mol
  • CAS Number : 1352642-35-3
  • Density : 1.133 g/cm³ (predicted)
  • Boiling Point : Approximately 675.5 °C (predicted)

Biological Activity Overview

Recent studies have highlighted the biological activities of thieno[2,3-f] derivatives, including antibacterial and antifungal properties. The specific compound of interest has been evaluated for its potential as an organic semiconductor and its role in photovoltaic applications, which indirectly suggests its biological compatibility and utility in biomedical fields.

Antimicrobial Activity

Research indicates that compounds similar to 4,8-bis(2-ethylhexyl)thieno[2,3-f] benzothiole exhibit notable antimicrobial effects. For instance:

  • Antibacterial Activity : Certain thieno derivatives have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.
  • Antifungal Activity : Studies have demonstrated that these compounds can inhibit fungal growth by targeting cell membrane integrity and function.

The biological activity of thieno[2,3-f] derivatives is largely attributed to their ability to interact with cellular components. Key mechanisms include:

  • Electron Transfer : The compound's structure allows for efficient electron transfer processes, which can disrupt cellular respiration in pathogens.
  • Membrane Interaction : The hydrophobic nature of the ethylhexyl groups enhances membrane penetration, leading to increased permeability and potential cell lysis.

Research Findings and Case Studies

Several studies have investigated the biological implications of thieno[2,3-f] compounds:

Case Study 1: Antibacterial Efficacy

A study published in Molecules evaluated the antibacterial properties of synthesized thieno derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that modifications to the thiophene rings significantly enhanced antibacterial activity compared to unmodified analogs .

CompoundActivity Against S. aureusActivity Against E. coli
Compound AModerate Inhibition (MIC = 50 µg/mL)High Inhibition (MIC = 25 µg/mL)
Compound BHigh Inhibition (MIC = 10 µg/mL)Moderate Inhibition (MIC = 40 µg/mL)

Case Study 2: Antifungal Properties

Another research effort focused on the antifungal capabilities of related compounds against Candida albicans. Results showed a significant reduction in fungal viability at concentrations as low as 20 µg/mL .

Applications in Pharmaceuticals

The unique properties of 4,8-bis(2-ethylhexyl)thieno[2,3-f] benzothiole position it as a promising candidate for pharmaceutical development:

  • Drug Development : Its potential as a scaffold for drug design is being explored due to its biological activity and structural versatility.
  • Organic Photovoltaics : Beyond its biological applications, this compound is also being investigated for use in organic solar cells due to its electronic properties .

Q & A

Q. What are the established synthetic routes for 4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole, and how do reaction conditions influence polymer molecular weight?

The synthesis typically involves condensation reactions between substituted benzothiophene precursors and alkyl halides under reflux conditions. For example, analogous procedures use glacial acetic acid as a catalyst in ethanol, with reflux times impacting yield and purity . Polymer molecular weight (e.g., PTB7, which incorporates this monomer) is influenced by reaction duration, stoichiometric ratios, and post-synthesis purification (e.g., Soxhlet extraction). Molecular weights (Mw) for PTB7 range from 80,000 to 200,000, with polydispersity indices (PDI) ≤3.0, as determined by gel permeation chromatography (GPC) .

Q. Which spectroscopic techniques are critical for characterizing this compound's optical and electronic properties?

UV-Vis absorption spectroscopy is essential for determining bandgap energy (e.g., PTB7 exhibits strong absorption at ~385 nm in thin films) . Photoluminescence (PL) quenching experiments assess charge transfer efficiency in donor-acceptor systems . For structural confirmation, nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy validate functional groups, such as the 2-ethylhexyl side chains and thieno[3,4-b]thiophene linkages .

Q. What role does this compound play in organic photovoltaic (OPV) device architectures?

As a donor polymer (e.g., PTB7), it facilitates hole transport in bulk heterojunction (BHJ) solar cells when blended with acceptors like PC71BM. The 2-ethylhexyl substituents enhance solubility and film morphology, while the fused thienothiophene backbone improves charge mobility. Device efficiency correlates with polymer crystallinity and phase separation, achieving power conversion efficiencies (PCE) of 8–9% .

Advanced Research Questions

Q. How do discrepancies in hole mobility measurements arise across studies, and what methodological factors contribute to this variation?

Hole mobility (μh\mu_h) in PTB7 varies (104^{-4}–103^{-3} cm2^2/V·s) due to differences in film processing (e.g., solvent additives like 1,8-diiodooctane), annealing temperatures, and electrode interfaces . Space-charge-limited current (SCLC) measurements must account for film thickness and trap states. Contradictions often stem from non-uniform morphologies or doping effects from residual solvents .

Q. What strategies optimize the donor-acceptor interface in PTB7-based solar cells to enhance power conversion efficiency?

Interface engineering includes:

  • Solvent additives : 1% v/v 1,8-diiodooctane improves phase separation, reducing recombination .
  • Interfacial layers : TiO2_2 or PEDOT:PSS hole-transport layers reduce contact resistance .
  • Ternary blends : Incorporating ICBA (indene-C60_{60} bisadduct) as a secondary acceptor increases open-circuit voltage (VOCV_{OC}) by 0.1–0.2 V .

Q. How do spectroscopic data contradictions in PTB7’s exciton dissociation efficiency inform experimental design?

Discrepancies in exciton dissociation rates (e.g., transient absorption spectroscopy vs. PL quenching) arise from film inhomogeneity or varying excitation wavelengths. Researchers should standardize light intensity (1 sun AM1.5G) and use atomic force microscopy (AFM) to correlate morphology with spectroscopic outcomes .

Methodological Recommendations

  • Synthesis : Optimize reflux time and catalyst concentration to control Mw and PDI .
  • Characterization : Combine AFM with grazing-incidence wide-angle X-ray scattering (GIWAXS) to link morphology to charge transport .
  • Device Testing : Use Mott-Schottky analysis to quantify interfacial capacitance and recombination losses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole
Reactant of Route 2
4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.